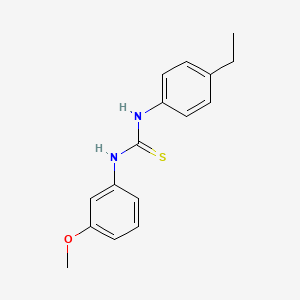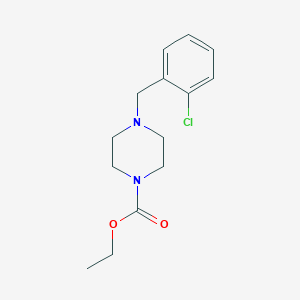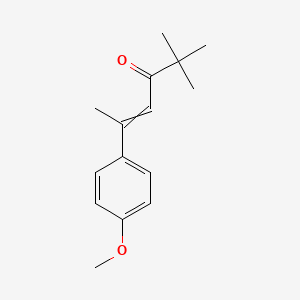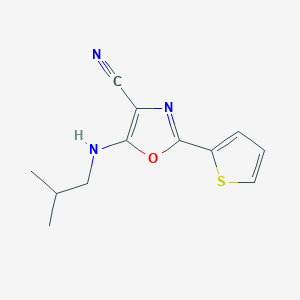![molecular formula C16H14N2O4 B5798442 N-[2-(acetylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5798442.png)
N-[2-(acetylamino)phenyl]-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(acetylamino)phenyl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has been of great interest to researchers due to its potential in various scientific fields. This compound is commonly referred to as "MDB" and has been studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.
Mécanisme D'action
MDB is believed to exert its effects through the inhibition of various enzymes and signaling pathways in cells. It has been shown to inhibit the activity of matrix metalloproteinases, which play a role in cancer cell invasion and metastasis. MDB has also been shown to inhibit the activity of protein kinase C, which is involved in various signaling pathways in cells.
Biochemical and Physiological Effects:
MDB has been shown to have various biochemical and physiological effects in cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of various enzymes involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
MDB has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in cells. However, it also has some limitations, including its low solubility in water and its potential to interact with other compounds in the cell.
Orientations Futures
There are several future directions for research on MDB. One potential area of research is the development of new anti-cancer drugs based on the structure of MDB. Another area of research is the investigation of the potential use of MDB in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of MDB and its potential interactions with other compounds in the cell.
Méthodes De Synthèse
The synthesis of MDB can be achieved through a multi-step process that involves the use of various chemical reagents. The first step involves the reaction of 2-nitroaniline with acetic anhydride to form 2-acetamidoaniline. This compound is then reacted with 1,3-benzodioxole-5-carboxylic acid to form MDB.
Applications De Recherche Scientifique
MDB has been studied for its potential application in various scientific research fields, including cancer research, neuroscience, and drug discovery. Studies have shown that MDB has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2-acetamidophenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10(19)17-12-4-2-3-5-13(12)18-16(20)11-6-7-14-15(8-11)22-9-21-14/h2-8H,9H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXKYUNYSFPKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-1,3-benzodioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5798385.png)
![3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5798398.png)
![2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5798406.png)


![N-(3,4-dimethoxyphenyl)-2-methylbenzo[h]quinolin-4-amine](/img/structure/B5798435.png)


![6-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5798460.png)


![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide](/img/structure/B5798472.png)
![2-bromo-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798477.png)